Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide
Description
Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide (CAS 5381-25-9) is a heterocyclic compound with the molecular formula C₉H₆O₄S and a molecular weight of 210.21 g/mol. Its structure consists of a benzothiophene core fused to a benzene ring, with a carboxylic acid group at position 3 and sulfone groups at positions 1 and 1 (sulfur in the thiophene ring oxidized to a dioxide) . This compound is commercially available as a yellow crystalline powder with ≥98% purity and has been investigated extensively for its role in medicinal chemistry, particularly as a scaffold for anticancer agents targeting the RhoA/ROCK pathway .
The sulfone and carboxylic acid groups contribute to its polar nature, enhancing solubility in polar solvents and enabling interactions with biological targets. Its synthesis typically involves oxidation of benzo[b]thiophene derivatives followed by functionalization at position 3 .
Properties
IUPAC Name |
1,1-dioxo-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4S/c10-9(11)7-5-14(12,13)8-4-2-1-3-6(7)8/h1-5H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXHDWMANAJSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2(=O)=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399647 | |
| Record name | Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62761-72-2 | |
| Record name | Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide can be achieved through various methods. One common approach involves the intramolecular cyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another method includes the CuBr/1,10-Phen-catalyzed Ullmann cross-coupling of α-substituted (o-bromoaryl)thioacetamides . Additionally, electrochemical methods have been developed for the synthesis of benzothiophene dioxides by reacting sulfonhydrazides with internal alkynes at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yields and purity. These methods typically utilize catalytic processes and optimized reaction conditions to achieve efficient production. For example, Rh-catalyzed asymmetric hydrogenation has been employed to produce chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
Medicinal Chemistry
BTCA and its derivatives have been extensively studied for their potential as anticancer agents . Research indicates that these compounds can inhibit the RhoA/ROCK signaling pathway, which plays a crucial role in cell proliferation and migration. For instance:
- A study demonstrated that specific BTCA derivatives significantly inhibited the proliferation and migration of MDA-MB-231 breast cancer cells while promoting apoptosis. The mechanism involved suppression of myosin light chain phosphorylation and stress fiber formation .
Biological Activities
The biological activities of BTCA derivatives are noteworthy:
- Anticancer Properties : BTCA has shown promise in targeting cancer cells by disrupting critical signaling pathways. Its derivatives have been linked to increased anti-proliferative activity due to structural modifications that enhance their interaction with molecular targets .
- Reactive Oxygen Species (ROS) Induction : Some derivatives induce ROS overproduction in tumor cells, leading to apoptosis. This cytotoxic effect is correlated with their ability to inhibit tumor-associated NADH oxidase (tNOX) activity .
Industrial Applications
In addition to its medicinal applications, BTCA serves as an important intermediate in organic synthesis. It is utilized in the production of:
- Pharmaceuticals : BTCA derivatives are being explored for their potential use in developing new therapeutic agents targeting various diseases.
- Agrochemicals : The compound contributes to the development of crop protection products, enhancing agricultural productivity.
Case Study 1: Anticancer Activity Evaluation
A study synthesized various BTCA derivatives based on a known RhoA inhibitor (DC-Rhoin). The structure-activity relationship revealed that modifications at the C-3 position significantly enhanced anti-proliferative activities against breast cancer cells. Notably, one derivative exhibited distinct binding patterns compared to DC-Rhoin, suggesting unique interactions with target proteins .
Case Study 2: Cytotoxic Mechanism Investigation
Research on benzo[b]thiophenesulphonamide 1,1-dioxide derivatives demonstrated their ability to induce ROS generation in cancer cells. The study established a correlation between the lipophilicity of these compounds and their cytotoxic effects, providing insights into designing more effective anticancer agents .
Mechanism of Action
The mechanism of action of benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the RhoA/ROCK pathway, which is involved in regulating cellular processes such as proliferation, migration, and invasion . By inhibiting this pathway, the compound can suppress tumor growth and metastasis, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Pharmacological Profiles
- Anticancer Activity :
- Antibacterial Activity :
Stability and Reactivity
- The sulfone group in this compound enhances thermal stability compared to non-oxidized thiophenes (e.g., benzo[b]thiophene-2-carboxaldehyde) .
- Saturated derivatives (e.g., tetrahydrobenzo[b]thiophenes) show reduced aromaticity, altering reactivity in cyclization and nucleophilic substitution reactions .
Biological Activity
Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound features a benzene ring fused to a thiophene ring, with a carboxylic acid group at the 3-position and a sulfone group, which enhances its reactivity and biological profile.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 62761-72-2
- Molecular Formula : C9H6O4S
- Molecular Weight : 210.21 g/mol
The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis and drug development.
Biological Activity Overview
Research has indicated that derivatives of this compound exhibit several biological activities:
- Anticancer Activity : Compounds derived from this structure have been shown to inhibit cancer cell proliferation by targeting the RhoA/ROCK signaling pathway. This pathway is crucial in regulating cellular processes such as migration and invasion, making it a significant target for cancer therapy .
- Antimicrobial Properties : Some derivatives have demonstrated activity against various pathogens, including Mycobacterium tuberculosis. This suggests potential applications in treating infectious diseases .
- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- RhoA/ROCK Pathway Inhibition : Studies have shown that certain derivatives can significantly inhibit the phosphorylation of myosin light chains and the formation of stress fibers in cancer cells. This inhibition leads to reduced cell migration and invasion .
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
In a recent study, derivatives of benzo[b]thiophene-3-carboxylic acid were synthesized and evaluated for their anticancer activity. Compound b19 was highlighted for its ability to significantly inhibit the proliferation of MDA-MB-231 breast cancer cells. The study demonstrated that b19 not only reduced cell viability but also induced apoptosis through mechanisms involving the RhoA/ROCK pathway .
Synthetic Routes
The synthesis of this compound can be achieved through various methods:
- Intramolecular Cyclization : A common synthetic route involves the cyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by isocyanate addition.
- Catalytic Processes : Industrial production often utilizes catalytic methods such as Rh-catalyzed asymmetric hydrogenation to achieve high yields and purity.
Q & A
Q. How is selectivity against non-target kinases (e.g., PKA, PKC) evaluated?
- Methodological Answer :
- Kinase Profiling : Use Eurofins KinaseProfiler™ (40+ kinases at 1 µM compound).
- Key Data : Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide shows >100-fold selectivity for ROCK2 over PKA (IC₅₀ ROCK2 = 0.3 µM vs. PKA = 32 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
